
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
Beschreibung
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a urea-based small molecule featuring a 4-chlorophenyl group on one side of the urea bridge and a substituted phenyl ring on the other. The phenyl substituents include a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position and a methyl group at the 2-position. Urea derivatives are often explored for pharmacological applications, such as enzyme inhibition, due to their hydrogen-bonding capabilities. Structural characterization of this compound likely employs crystallographic tools like the SHELX software suite, a widely used system for small-molecule refinement .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-12-3-8-15(21-9-2-10-25(21,23)24)11-16(12)20-17(22)19-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOYCPMKXASDNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chlorophenyl isocyanate, which is then reacted with an appropriate amine derivative of the dioxidoisothiazolidinyl compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require catalysts or specific solvents to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxidoisothiazolidinyl moiety can play a crucial role in binding to these targets, influencing the compound’s overall efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can be contextualized by comparing it to related urea derivatives and heterocyclic compounds. Below is a detailed analysis supported by a comparative data table.
Key Comparative Insights
Heterocyclic Components :
- The target compound’s isothiazolidine dioxide is a saturated, sulfone-containing ring, contrasting with the aromatic thiadiazol in . The sulfone group increases polarity and may improve aqueous solubility compared to the lipophilic styryl-thiadiazol system.
- The pyrazoline derivative in lacks a urea backbone but shares chloro-substituted aromaticity, highlighting divergent synthetic pathways for similar substituents.
In contrast, the styryl group in enables π-π stacking and conjugation, which could enhance receptor affinity in hydrophobic environments. Chloro substituents are common across all compounds, suggesting shared strategies for tuning electronic properties or metabolic stability.
Synthesis and Characterization :
- The synthesis of involves chloroacetyl chloride and aryl thiols, a method adaptable to diverse derivatives. The target compound’s synthesis might similarly leverage electrophilic reagents for heterocyclic functionalization.
- Crystallographic refinement using SHELX (e.g., SHELXL for small molecules) is critical for resolving structural details, as evidenced by the high-quality data (R factor = 0.068) reported for .
Structural Implications :
- The sulfone group in the target compound could stabilize specific conformations via hydrogen bonding, unlike the thiadiazol in , which relies on aromaticity for rigidity.
- The pyrazoline core in demonstrates the versatility of nitrogen-containing heterocycles in drug design, though its lack of a urea moiety limits direct functional comparison.
Biologische Aktivität
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group and a 1,1-dioxidoisothiazolidin-2-yl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is C16H16ClN3O3S. Its structure can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 4-chloroaniline with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl isocyanate in organic solvents such as dichloromethane or tetrahydrofuran. Controlled temperature conditions are maintained to optimize yield and purity.
Enzyme Inhibition
Research indicates that compounds with structural similarities to this compound often exhibit significant enzyme inhibitory properties. For instance, studies have shown that related compounds serve as effective inhibitors of urease and acetylcholinesterase (AChE), suggesting potential therapeutic applications in treating conditions like peptic ulcers and Alzheimer's disease.
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Compound A | Urease | 2.14 |
Compound B | AChE | 0.63 |
This compound | TBD | TBD |
Antibacterial Activity
The antibacterial efficacy of this compound has not been explicitly detailed in available literature; however, similar compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that further exploration of the antibacterial properties of this compound could yield promising results.
Case Studies
In a comparative study involving related compounds, several derivatives were synthesized and evaluated for their biological activity. The findings indicated that modifications in the chemical structure significantly influenced their inhibitory effects on targeted enzymes.
For example:
- Case Study A : A derivative with a similar thiazolidinone moiety showed enhanced AChE inhibition with an IC50 value of 0.63 µM compared to a reference compound with an IC50 of 21.25 µM.
- Case Study B : Another study highlighted the importance of the chlorophenyl group in enhancing the binding affinity to enzyme targets.
Q & A
Q. What are the key structural features of 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, and how do they influence its biological activity?
The compound features three critical components:
- A 1,1-dioxidoisothiazolidine moiety , which enhances solubility and metabolic stability due to its sulfone group.
- A urea linkage (-NH-CO-NH-) , enabling hydrogen bonding with biological targets like kinases or proteases.
- Aromatic groups (4-chlorophenyl and 2-methylphenyl), contributing to hydrophobic interactions and target selectivity. These structural elements synergistically improve binding affinity and pharmacokinetic properties compared to simpler urea derivatives .
Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?
Synthesis typically involves:
- Step 1 : Formation of the isothiazolidine dioxide ring via cyclization of a thiol intermediate with oxidizing agents (e.g., HO).
- Step 2 : Coupling of the chlorophenyl urea group using carbodiimide-mediated reactions. Key optimizations include:
- Solvent selection (e.g., DMF for solubility of intermediates).
- Temperature control (60–80°C for cyclization efficiency).
- Catalyst use (e.g., DMAP to accelerate urea bond formation). Yields >70% are achievable with rigorous purification via column chromatography .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- HPLC-MS : Confirms purity (>95%) and molecular weight.
- NMR spectroscopy (H, C): Validates structural integrity, particularly the urea linkage and aromatic substituents.
- X-ray crystallography : Resolves stereochemistry and packing interactions (used in related urea derivatives) .
- TLC : Monitors reaction progress with ethyl acetate/hexane mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural analogs : Compare activity of derivatives (e.g., substitution at the 2-methylphenyl group in shows ±20% variance in IC).
- Cellular context : Use isogenic cell lines to isolate target-specific effects. Meta-analysis of dose-response curves and binding kinetics (e.g., SPR or ITC) can clarify mechanisms .
Q. What computational strategies are effective for predicting this compound’s target interactions?
- Molecular docking : Screen against kinase or protease libraries using Glide or AutoDock. Focus on conserved residues (e.g., hinge regions in kinases).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., binding free energy calculations with MM/GBSA).
- QSAR models : Train on analogs from and to predict substitutions that enhance potency .
Q. How can structure-activity relationship (SAR) studies guide the design of improved analogs?
Key findings from SAR:
- Chlorophenyl group : Essential for target selectivity; replacing Cl with F () reduces potency by 3-fold.
- Methyl group on phenyl ring : Increases metabolic stability (t > 4 hrs in microsomal assays).
- Isothiazolidine dioxide : Substitution with oxadiazole () abolishes activity, highlighting its critical role. Prioritize modifications at the urea linkage (e.g., trifluoromethyl groups) to enhance binding entropy .
Q. What environmental fate and toxicity considerations are relevant for this compound?
- Biodegradation : The urea linkage is hydrolytically stable, requiring microbial/enzymatic degradation studies (e.g., soil microcosm assays).
- Ecototoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201).
- Bioaccumulation : LogP ~2.5 suggests moderate accumulation; monitor via LC-MS/MS in environmental matrices .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.